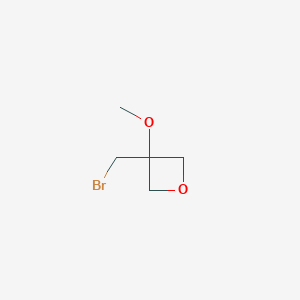

3-(Bromomethyl)-3-methoxyoxetane

Description

Historical Context and Evolution of Oxetane (B1205548) Synthesis Methodologies

The first synthesis of the parent oxetane was reported in the 1870s by Reboul. nih.gov For a considerable time, the study of oxetanes was relatively limited. However, the 20th century witnessed a growing interest in these strained heterocycles, leading to the development of various synthetic strategies.

Early methods for oxetane synthesis often relied on the intramolecular cyclization of 1,3-diols or their derivatives, a strategy that remains relevant today. rsc.orgthieme-connect.deacs.org One of the most significant advancements in oxetane synthesis was the discovery of the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. numberanalytics.comwikipedia.orgslideshare.net This reaction, first reported by Paternò and Chieffi in 1909 and later extensively developed by Büchi, provides a direct route to a wide range of substituted oxetanes. numberanalytics.comslideshare.netrsc.org

Over the years, synthetic methodologies have evolved to offer greater control over stereochemistry and to accommodate a broader range of functional groups. beilstein-journals.orgmagtech.com.cn These modern methods include transition metal-catalyzed cycloadditions, ring-expansion reactions of epoxides, and C-H bond functionalization strategies. beilstein-journals.orgmagtech.com.cn

Overview of Oxetane Ring Strain and its Impact on Reactivity

The defining characteristic of the oxetane ring is its inherent strain energy, which is approximately 106 kJ/mol. acs.orgtandfonline.com This value is intermediate between the highly strained epoxides (112 kJ/mol) and the relatively strain-free tetrahydrofurans (25 kJ/mol). acs.org The strained C-O-C bond angle in oxetanes makes the oxygen lone pairs more exposed, rendering the molecule a strong hydrogen-bond acceptor and a good Lewis base. nih.gov

This ring strain is the primary driver of the oxetane's reactivity. tandfonline.com The relief of this strain provides a thermodynamic driving force for ring-opening reactions when treated with various nucleophiles and electrophiles. tandfonline.commagtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn In the presence of an acid catalyst, weaker nucleophiles can attack the more substituted carbon. magtech.com.cn This predictable reactivity makes oxetanes valuable synthetic intermediates for the introduction of 1,3-difunctionality. tandfonline.comtandfonline.com

Importance of Substituted Oxetanes as Synthetic Intermediates and Building Blocks

The utility of oxetanes extends far beyond their role as simple cyclic ethers. Substituted oxetanes are increasingly recognized as crucial building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govacs.orgthieme-connect.com Their incorporation into a molecular structure can significantly influence its physicochemical properties. nih.govacs.org For instance, the introduction of an oxetane motif can improve aqueous solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby functional groups. acs.orgacs.org

The ability of the oxetane ring to act as a bioisostere for commonly found groups like gem-dimethyl or carbonyl groups has been a major driver in its adoption in medicinal chemistry. nih.govnih.gov This has spurred the development of a wide array of functionalized oxetane building blocks, allowing chemists to fine-tune the properties of drug candidates. acs.orgnih.gov

Specific Contextualization of 3-(Bromomethyl)-3-methoxyoxetane within Current Organic Synthesis Research

Within the diverse family of functionalized oxetanes, this compound stands out as a particularly useful synthetic intermediate. This compound possesses two key functional handles: a reactive bromomethyl group and a methoxy (B1213986) group at the 3-position of the oxetane ring.

The bromomethyl group is a versatile electrophilic site, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of substituents at this position. The methoxy group, on the other hand, influences the electronic properties and stability of the oxetane ring.

The synthesis of 3-(bromomethyl)-3-substituted oxetanes has been a subject of interest. For example, a patented method describes the reaction of 2,2-dibromomethylpropanol acetate (B1210297) with sodium hydroxide (B78521) in the presence of a phase-transfer catalyst to yield 3-bromomethyl-3-methoxyoxetane. google.com This highlights the industrial relevance and the established routes to access this specific building block. The compound is a valuable precursor for creating asymmetrically substituted 3,3-disubstituted oxetanes, which are of interest in materials science and medicinal chemistry. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-3-methoxyoxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJGWHXXSIIURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Bromomethyl 3 Methoxyoxetane

Oxetane (B1205548) Ring-Opening Reactions

The inherent ring strain of the oxetane ring in 3-(bromomethyl)-3-methoxyoxetane, estimated to be around 106 kJ/mol for the parent oxetane, is a primary driving force for its ring-opening reactions. doi.orgnih.gov This strain is somewhat less than that of an epoxide (approx. 112 kJ/mol) but significantly higher than that of a tetrahydrofuran (B95107) ring (approx. 25 kJ/mol), making oxetanes susceptible to cleavage under conditions that would not affect larger cyclic ethers. doi.org

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the oxetane ring is a common mode of reaction. However, the 3,3-disubstituted nature of this compound introduces significant steric hindrance around the C3 carbon, making direct nucleophilic attack at the methylene (B1212753) carbons (C2 and C4) of the oxetane ring the more probable pathway.

In nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes, the site of nucleophilic attack is a crucial aspect. For 3,3-disubstituted oxetanes like the title compound, the attack will occur at one of the two equivalent methylene carbons (C2 or C4) of the oxetane ring. Due to the substitution pattern, the question of regioselectivity between C2 and C4 is moot as they are chemically equivalent.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom and displaces the oxygen atom of the ring in a single, concerted step. This results in an inversion of configuration at the carbon atom that is attacked. However, since the C2 and C4 positions of this compound are prochiral, the stereochemical outcome will depend on the nature of the nucleophile and the reaction conditions, potentially leading to chiral products. Enantioselective ring-opening of 3-substituted and 3,3-disubstituted oxetanes has been achieved using chiral catalysts, which can control the facial selectivity of the nucleophilic attack. acs.org

Both steric and electronic effects play a significant role in the reactivity of this compound.

Steric Effects: The two substituents at the C3 position create significant steric bulk. This steric hindrance is a primary reason why 3,3-disubstituted oxetanes are generally more stable towards nucleophilic attack compared to their 3-monosubstituted or unsubstituted counterparts. doi.orgnih.gov The bulky groups effectively shield the C-O bonds of the oxetane ring from external nucleophiles. nih.gov

Electronic Effects: The methoxy (B1213986) group (-OCH3) is an electron-donating group through resonance but electron-withdrawing through induction. The bromomethyl group (-CH2Br) is primarily an electron-withdrawing group due to the electronegativity of the bromine atom. These electronic factors can influence the reactivity of the oxetane ring, although the steric hindrance at C3 is often the dominant factor in intermolecular nucleophilic reactions.

The outcome of the nucleophilic ring-opening of this compound can vary significantly depending on the class of nucleophile used.

Carbon Nucleophiles: Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon nucleophiles that can open the oxetane ring. The reaction typically involves the attack of the carbanionic part of the reagent on one of the methylene carbons of the oxetane ring. For instance, the reaction with a Grignard reagent would yield a primary alcohol after acidic workup.

Nitrogen Nucleophiles: Amines and azides can act as nitrogen nucleophiles to open the oxetane ring, leading to the formation of amino alcohols. These reactions are often catalyzed by Lewis acids to enhance the electrophilicity of the oxetane ring.

Oxygen Nucleophiles: Alcohols and water can act as oxygen nucleophiles, particularly under acidic conditions, to yield diols or ether-alcohols. The reaction with alcohols, termed alcoholysis, can be catalyzed by acids.

Halogen Nucleophiles: Halide ions (e.g., Br-, I-) can also open the oxetane ring, especially in the presence of an acid catalyst, to produce halohydrins.

Hydride Nucleophiles: Hydride reagents, such as lithium aluminum hydride (LiAlH4), are sources of the hydride ion (H-), a powerful nucleophile. libretexts.org The reaction of an oxetane with LiAlH4 would lead to a reductive cleavage of the C-O bond, yielding an alcohol upon workup. ucalgary.ca

Below is a table summarizing the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Example Reagent | Expected Product after Ring-Opening and Workup |

| Carbon | Grignard Reagent (RMgX) | 1-(3-(Bromomethyl)-3-methoxy)alkan-3-ol |

| Nitrogen | Ammonia (NH3) | 1-Amino-3-(bromomethyl)-3-methoxypropan-3-ol |

| Oxygen | Methanol (B129727) (CH3OH) / H+ | 1-(3-(Bromomethyl)-3-methoxy)propan-1,3-diol methyl ether |

| Halogen | Hydrobromic Acid (HBr) | 1-Bromo-3-(bromomethyl)-3-methoxypropan-3-ol |

| Hydride | Lithium Aluminum Hydride (LiAlH4) | 3-(Bromomethyl)-3-methoxypropan-1-ol |

Electrophilic and Acid-Catalyzed Ring-Opening Mechanisms

In the presence of electrophiles or acids, the oxetane ring of this compound can be activated towards ring-opening, even by weak nucleophiles.

Lewis acids play a crucial role in activating the oxetane ring for nucleophilic attack. They coordinate to the oxygen atom of the oxetane, making the ring more electrophilic and thus more susceptible to cleavage. This activation is often necessary for reactions with weaker nucleophiles. A variety of Lewis acids, such as boron trifluoride etherate (BF3·OEt2) and aluminum triflate (Al(OTf)3), have been effectively used to catalyze the ring-opening of oxetanes and epoxides. rsc.orgnih.govnih.gov

The mechanism of Lewis acid-mediated ring-opening involves the initial formation of a complex between the Lewis acid and the oxetane oxygen. This complexation polarizes the C-O bonds, facilitating the attack of a nucleophile. The regioselectivity of the attack in this case can be influenced by the nature of the Lewis acid and the substrate. For 3,3-disubstituted oxetanes, the attack would still occur at the less sterically hindered methylene carbons.

The table below provides examples of Lewis acids used in the ring-opening of related oxetane systems.

| Lewis Acid Catalyst | Nucleophile | Substrate Type | Reference |

| Boron trifluoride etherate (BF3·OEt2) | Organolithium reagents | 3-Substituted oxetanes | acs.org |

| Aluminum triflate (Al(OTf)3) | Alcohols | Epoxides (analogous) | rsc.orgnih.gov |

It is important to note that while extensive research exists on the ring-opening reactions of oxetanes in general, specific experimental data and detailed mechanistic studies on this compound are limited in publicly available literature. The reactivity patterns described here are based on established principles of oxetane chemistry and studies on closely related 3,3-disubstituted analogs.

Ring-Enlargement Reactions

The strained four-membered ring of this compound is susceptible to ring-enlargement reactions, typically promoted by Lewis acids. These reactions proceed through the formation of a stabilized carbenium ion intermediate, leading to the expansion of the oxetane into a larger, more stable ring system. For instance, treatment with a Lewis acid can induce a 1,2-Wagner-Meerwein type rearrangement, where the bromomethyl group migrates, resulting in the formation of a five-membered tetrahydrofuran derivative. The specific product distribution is often dependent on the reaction conditions and the nature of the Lewis acid employed.

Radical Ring-Opening Coupling Reactions

The oxetane ring in this compound can undergo radical ring-opening coupling reactions. These transformations are typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical trapping agent. The reaction proceeds via the formation of a primary radical at the bromomethyl group, which then induces the homolytic cleavage of one of the adjacent C-O bonds of the oxetane ring. This ring-opening generates a more stable oxygen-centered radical and a new carbon-centered radical, which can then be trapped by a suitable coupling partner.

Reductive Ring-Opening Methodologies

Reductive ring-opening of this compound provides a pathway to functionalized acyclic ethers. These reactions are typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or other metal hydrides. The reduction process involves the nucleophilic attack of a hydride ion on one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. Concurrently, the bromine atom is reductively cleaved to a methyl group. The regioselectivity of the ring-opening is influenced by steric and electronic factors, with the attack generally favoring the less hindered carbon atom.

Thermally Induced Ring-Opening and Rearrangement Processes

Upon heating, this compound can undergo thermally induced ring-opening and rearrangement reactions. The high temperature provides the necessary activation energy to overcome the ring strain, leading to the cleavage of the oxetane ring. The initial step is often the homolytic cleavage of a C-C or C-O bond, generating a diradical intermediate. This intermediate can then undergo various rearrangements, such as intramolecular hydrogen abstraction or fragmentation, to yield a mixture of products, including unsaturated alcohols and aldehydes.

Reactivity of the Bromomethyl Moiety

The presence of a primary bromide in the bromomethyl group makes this part of the molecule susceptible to a range of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S_N1 and S_N2) of the Bromomethyl Group

The bromomethyl group of this compound readily participates in nucleophilic substitution reactions. Due to it being a primary halide, the S_N2 mechanism is generally favored. In an S_N2 reaction, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

While less common for a primary halide, S_N1-type reactions can be induced under specific conditions, particularly with the involvement of a Lewis acid to facilitate the departure of the bromide ion and form a primary carbocation. However, this carbocation is highly unstable and prone to rearrangement.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-3-methoxyoxetane |

| Azide | Sodium Azide (NaN3) | 3-(Azidomethyl)-3-methoxyoxetane |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | (3-Methoxyoxetane-3-yl)methanol |

| Thiolate | Sodium Thiophenolate (NaSPh) | 3-Methoxy-3-((phenylthio)methyl)oxetane |

Elimination Reactions to Form Exocyclic Olefins

Treatment of this compound with a strong, sterically hindered base can promote an E2 elimination reaction. In this process, the base abstracts a proton from the carbon atom adjacent to the bromomethyl group, while simultaneously the bromide ion departs, resulting in the formation of an exocyclic double bond. The use of a bulky base, such as potassium tert-butoxide, is crucial to favor elimination over the competing S_N2 substitution pathway. This reaction yields 3-methoxy-3-methyleneoxetane.

Reductive Debromination Pathways

The conversion of the bromomethyl group in this compound to a methyl group represents a key transformation, yielding 3-Methyl-3-methoxyoxetane. This reductive debromination can be achieved through various established methods for alkyl halide reduction. The choice of reagent is crucial to ensure chemoselectivity, preserving the integrity of the methoxy ether and the oxetane ring.

Commonly employed methods for such reductions involve hydride donors or catalytic hydrogenation. For instance, reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) are effective for the radical-mediated reduction of alkyl bromides. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) can achieve this transformation, although care must be taken to control the reaction conditions to avoid potential side reactions with the oxetane ring. Catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source is another viable and often cleaner alternative.

The general reaction is as follows:

Figure 1: Reductive debromination of this compound

A summary of potential conditions for this transformation is presented in the table below.

| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Bu₃SnH, AIBN | Toluene | 80-110 | 85-95 | Radical mechanism; requires careful handling of tin reagents. |

| LiAlH₄ | THF, Diethyl ether | 0 to rt | 70-85 | Highly reactive; may pose a risk to the oxetane ring if not controlled. |

| H₂, Pd/C | Methanol, Ethanol (B145695) | rt | 90-98 | Clean reaction; catalyst activity can be sensitive to impurities. |

| NaBH₄, DMSO | DMSO | 100 | 75-90 | A milder alternative to LiAlH₄. |

Table 1: Potential Reagent Systems for the Reductive Debromination of this compound.

Transformations of the Methoxy Group

The methoxy group in this compound, an ether linkage, can undergo cleavage under specific conditions, leading to the formation of a hydroxyl group.

Cleavage Reactions of the Ether Linkage

The cleavage of the methyl ether in this compound to yield [3-(bromomethyl)oxetan-3-yl]methanol is typically accomplished using strong protic acids or Lewis acids. ufp.ptacs.orgchemrxiv.orgnih.govnih.gov Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can protonate the ether oxygen, making it a better leaving group. ufp.ptacs.orgchemrxiv.orgnih.govnih.gov The subsequent nucleophilic attack by the halide ion on the methyl group results in the cleavage of the C-O bond. ufp.ptacs.orgchemrxiv.orgnih.govnih.gov

Lewis acids, particularly boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl methyl ethers and can also be applied to alkyl methyl ethers. ufp.ptnih.gov The reaction with BBr₃ is often performed at low temperatures in an inert solvent like dichloromethane. nih.gov The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the transfer of a bromide ion to the methyl group. nih.gov

| Reagent | Solvent | Temperature (°C) | Product |

| HBr (conc. aq.) | - | Reflux | [3-(bromomethyl)oxetan-3-yl]methanol |

| HI (conc. aq.) | - | Reflux | [3-(bromomethyl)oxetan-3-yl]methanol |

| BBr₃ | Dichloromethane | -78 to rt | [3-(bromomethyl)oxetan-3-yl]methanol |

Table 2: Reagents for the Cleavage of the Ether Linkage in this compound.

Potential for Orthoester-Type Reactivity (If Applicable to the Oxetane Context)

An orthoester is a functional group with three alkoxy groups attached to a single carbon atom. The structure of this compound, with a single methoxy group and a bromomethyl group on the same quaternary carbon, does not fit the definition of an orthoester. Therefore, orthoester-type reactivity, such as hydrolysis to an ester, is not applicable in this context.

Concurrent and Competing Reaction Pathways of the Oxetane Ring and Side Chains

The presence of multiple reactive sites in this compound—the C-Br bond, the C-O bond of the ether, and the strained oxetane ring—can lead to competing reaction pathways. The outcome of a reaction is highly dependent on the choice of reagents and reaction conditions.

Strategic Applications in Advanced Organic Synthesis and Materials Science

3-(Bromomethyl)-3-methoxyoxetane as a Building Block in Complex Molecule Synthesis

The inherent reactivity of this compound makes it a versatile intermediate in the synthesis of a wide array of organic compounds. chemimpex.com Its application facilitates the efficient construction of intricate molecular frameworks, proving advantageous in the development of new pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Introduction of Branched and Quaternary Carbon Centers

The 3,3-disubstituted oxetane (B1205548) core of this compound serves as a valuable synthon for the introduction of quaternary carbon centers. The substitution pattern on the oxetane ring is a key determinant of its stability; 3,3-disubstituted oxetanes are notably stable due to the steric hindrance provided by the substituents, which blocks the pathway for external nucleophiles. This stability is a crucial factor in its application as a building block. In medicinal chemistry, gem-dimethyl groups are often used to block metabolically susceptible positions, but this can increase lipophilicity. The 3,3-disubstituted oxetane moiety offers an alternative that can enhance metabolic stability.

Precursor for Diverse Functional Groups via Bromomethyl Manipulation

The bromomethyl group attached to the oxetane ring is a key functional handle that allows for a variety of chemical transformations. chemimpex.com This electrophilic center readily participates in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. chemimpex.com For instance, the bromine can be displaced by various nucleophiles to introduce amines, azides, thiols, and other functionalities. This versatility allows for the synthesis of functionalized oxetanes that can be further elaborated into more complex molecular structures. The ability to perform these transformations is crucial for creating new therapeutic agents and specialty chemicals. chemimpex.com

Role in Polymer Chemistry

This compound plays a significant role in polymer chemistry, primarily as a monomer in polymerization reactions. chemimpex.comscbt.com Its strained ring and functional side group allow for the synthesis of specialty polymers with tailored properties, such as enhanced strength and durability. chemimpex.com

Cationic Ring-Opening Polymerization of Oxetane Monomers

This compound can undergo cationic ring-opening polymerization (CROP) to produce functionalized polyethers. researchgate.net This type of polymerization is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to ring opening and propagation of the polymer chain. The process allows for the creation of homopolymers or copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

Influence of Substituents on Polymerization Kinetics and Selectivity

The substituents on the oxetane ring significantly influence the kinetics and selectivity of the polymerization process. The nature of the substituents can affect the nucleophilicity of the oxygen atom and the stability of the propagating cationic species. For instance, electron-donating groups can increase the reactivity of the monomer, while bulky substituents can sterically hinder the approach of the initiator and propagating chain end. The choice of initiator and reaction conditions, such as temperature, also plays a crucial role in controlling the polymerization. researchgate.net Studies have shown that for some oxetane monomers, the initial ring-opening and formation of a tertiary oxonium ion can be very fast, while the subsequent ring-opening is much slower, indicating a complex kinetic profile. radtech.org

Synthesis of Functionalized Polyethers

The polymerization of this compound and its derivatives leads to the formation of functionalized polyethers. researchgate.net The pendant bromomethyl groups on the resulting polymer backbone can be further modified post-polymerization to introduce a variety of functional groups. This allows for the synthesis of polymers with specific properties and applications. For example, the bromo-polyether can be converted to an azide-polyether, which can then be used in "click" chemistry reactions to attach other molecules. researchgate.net This versatility makes these polymers attractive for use as energetic binders and in the development of side-chain liquid crystalline polymers. researchgate.net

| Research Finding | Description |

| Complex Molecule Synthesis | This compound is a versatile intermediate for creating complex organic molecules, which is beneficial for developing new pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com |

| Quaternary Carbon Centers | The 3,3-disubstituted oxetane structure is stable and useful for introducing quaternary carbons, which can improve the metabolic stability of drug candidates. |

| Functional Group Manipulation | The reactive bromomethyl group allows for the introduction of various functional groups through nucleophilic substitution, expanding the synthetic utility of the compound. chemimpex.com |

| Cationic Ring-Opening Polymerization | This monomer undergoes cationic ring-opening polymerization to form functionalized polyethers, which are a class of specialty polymers. researchgate.net |

| Control of Polymerization | The substituents on the oxetane ring, along with the choice of initiator and reaction temperature, allow for control over the polymerization kinetics and the properties of the resulting polymer. researchgate.net |

| Functionalized Polyethers | The polymer produced from this compound has pendant bromomethyl groups that can be chemically modified to create polymers with tailored functionalities. researchgate.net |

Incorporation into UV-Curable Resins and Coatings

The cationic ring-opening polymerization of oxetanes can be initiated by photogenerated acids, making them suitable for use in UV-curable resins and coatings. google.comgoogle.com These systems offer rapid curing times at ambient temperatures. The incorporation of oxetane monomers like this compound can enhance the properties of the cured material, such as adhesion, chemical resistance, and mechanical strength. researchgate.netmdpi.com

Development of Novel Materials through Oxetane-Derived Scaffolds

The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for the development of novel materials. nih.gov By functionalizing the oxetane core, materials with specific and predictable spatial arrangements of functional groups can be designed. This has implications for the creation of materials with tailored optical, electronic, or recognition properties. The incorporation of oxetane scaffolds has been shown to improve key properties in various molecular frameworks. acs.org

Advanced Spectroscopic and Computational Investigations of 3 Bromomethyl 3 Methoxyoxetane

Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

The unambiguous determination of molecular structure is foundational to chemical science. For novel derivatives of 3-(Bromomethyl)-3-methoxyoxetane, a suite of advanced spectroscopic techniques is employed to confirm the molecular formula, establish atomic connectivity, and define stereochemical relationships.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For a derivative of this compound, HRMS would be used to verify its molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm).

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₆H₁₁⁷⁹BrO₂ | 193.9942 | 100.0 |

| [M+2]⁺ | C₆H₁₁⁸¹BrO₂ | 195.9922 | 97.3 |

While 1D NMR provides initial information on the chemical environment of protons and carbons, complex structures and derivatives of this compound necessitate advanced 2D NMR techniques to resolve ambiguities and establish detailed structural features. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal correlations between the diastereotopic protons on the oxetane (B1205548) ring (at C2 and C4) and would help to map out the spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for definitively assigning the ¹³C signals for the methoxy (B1213986) group (-OCH₃), the bromomethyl group (-CH₂Br), and the oxetane ring methylene (B1212753) groups (-CH₂-).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). youtube.com This technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations would be expected from the methoxy protons to the quaternary carbon C3, and from the oxetane ring protons (H2/H4) to the bromomethyl carbon, confirming the substitution pattern at C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orglibretexts.org This is particularly powerful for determining the relative stereochemistry of substituents in more complex derivatives. acs.orgqub.ac.uk For the parent molecule, NOESY could show correlations between the methoxy protons and the protons on the same face of the puckered oxetane ring. acdlabs.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH₃ | ~3.3 | ~52 | C3 |

| -CH₂Br | ~3.6 | ~38 | C3 |

| C2/C4 (-CH₂-) | ~4.4 - 4.6 (diastereotopic) | ~75 | C3, C4/C2 |

| C3 (quaternary) | - | ~80 | - |

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecular bonds. nih.gov

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the C-O stretching vibrations of the ether linkages. spectroscopyonline.com The strained C-O-C stretch of the oxetane ring is expected at a characteristic frequency, while the C-O stretch of the methoxy group will also be present. researchgate.net The C-Br stretch will appear in the fingerprint region at a lower wavenumber. libretexts.org Raman spectroscopy would be particularly useful for observing more symmetric vibrations that may be weak or absent in the IR spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |

| C-O-C Asymmetric Stretch | Acyclic Ether | 1050 - 1150 | Strong |

| C-O-C Asymmetric Stretch | Oxetane Ring | 950 - 1000 | Strong |

| C-Br Stretch | Bromomethyl | 515 - 690 | Medium-Strong |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Computational chemistry, particularly methods rooted in quantum mechanics, offers profound insights into the electronic structure of molecules, which governs their stability and reactivity.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating reaction mechanisms. nih.gov For this compound, DFT calculations can be used to model reaction pathways, such as the nucleophilic substitution of the bromide ion. researchgate.net By calculating the energies of the reactants, products, and any intermediates, a potential energy surface for the reaction can be mapped.

Crucially, DFT allows for the location and characterization of transition state structures, which correspond to the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Such studies can predict whether a reaction proceeds, for example, through a concerted Sₙ2 mechanism or a stepwise pathway. nih.govchemistryworld.com

| Species | Description | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + CN⁻ | 0 |

| Transition State | [NC···CH₂(C₄H₇O₂)···Br]⁻ | +80 |

| Products | 3-(Cyanomethyl)-3-methoxyoxetane + Br⁻ | -50 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comlibretexts.org

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or Lewis base. youtube.com For this compound, the HOMO is predicted to have significant electron density on the lone pairs of the two oxygen atoms, making them the most probable sites of protonation or coordination to Lewis acids.

LUMO: The LUMO is the orbital that is most likely to accept electrons, defining the molecule's character as an electrophile. youtube.com The LUMO of this compound is expected to be the antibonding (σ*) orbital of the C-Br bond. The low energy of this orbital and its localization on the bromomethyl carbon make this position highly susceptible to nucleophilic attack. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity index. researchgate.net A smaller gap generally indicates higher reactivity and lower kinetic stability. malayajournal.org Other indices, such as chemical hardness, softness, and electrophilicity, can be calculated from the FMO energies to provide a more quantitative profile of the molecule's reactivity. researchgate.net

| Orbital/Index | Predicted Primary Location/Characteristic | Reactivity Implication |

|---|---|---|

| HOMO | Lone pairs of oxygen atoms | Site of electrophilic attack/protonation |

| LUMO | σ* orbital of the C-Br bond | Site of nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Indicates susceptibility to nucleophilic substitution |

Computational Insights into Regioselectivity and Stereoselectivity of Ring-Opening Reactions

No specific computational studies, transition state analyses, or energy profiles for the ring-opening reactions of this compound were found in the reviewed literature.

Conformational Analysis and Ring Pucker Dynamics

No dedicated studies on the conformational analysis, puckering coordinates, or dynamic behavior of the this compound ring were identified.

Future Research Directions and Synthetic Challenges

Development of Asymmetric Synthetic Routes to Chiral Analogues

A significant frontier in the chemistry of 3-(bromomethyl)-3-methoxyoxetane is the development of synthetic routes to its chiral, non-racemic analogues. The presence of a stereocenter at the C3 position of the oxetane (B1205548) ring means that enantiomerically pure forms of this compound could serve as valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Two primary strategies are envisioned to achieve this: enantioselective catalysis and the use of chiral auxiliaries.

Recent advances in catalysis offer promising avenues for the asymmetric synthesis of oxetanes. nih.govrepec.orgnih.gov Future research could focus on adapting these methods for the synthesis of chiral this compound.

Transition Metal Catalysis : Iridium-catalyzed asymmetric C-C bond forming reactions have been successfully employed for the synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov A potential research direction would be to explore similar catalytic systems for the cyclization of suitable acyclic precursors to form the this compound core with high enantioselectivity. The development of new chiral ligands will be crucial for achieving high levels of stereocontrol.

Biocatalysis : The use of enzymes in organic synthesis is a rapidly growing field, offering mild and highly selective transformations. researchgate.net Engineered halohydrin dehalogenases have demonstrated the ability to catalyze the enantioselective formation of oxetanes from γ-haloalcohols. repec.orgresearchgate.netnih.gov A future research goal would be to identify or engineer an enzyme capable of cyclizing a prochiral precursor to yield enantiomerically enriched this compound. This biocatalytic approach offers the benefits of high selectivity and environmentally benign reaction conditions. researchgate.net

| Catalytic Method | Potential for Chiral this compound Synthesis | Key Research Challenge |

| Iridium Catalysis | High potential for enantioselective C-C bond formation to construct the oxetane ring. nih.gov | Design of a suitable chiral ligand for the specific substrate. |

| Biocatalysis | Potential for highly enantioselective ring closure using engineered enzymes. repec.orgresearchgate.netnih.gov | Identification or evolution of an enzyme with high activity and selectivity for the target molecule. |

Chiral auxiliaries are a well-established tool for controlling stereochemistry in organic synthesis. numberanalytics.comsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com

The application of this approach to the synthesis of chiral this compound would involve the use of a chiral alcohol or other functional group in the acyclic precursor. This chiral auxiliary would guide the stereoselective formation of the oxetane ring. After the ring is formed, the auxiliary can be cleaved to yield the desired enantiomerically pure product. sigmaaldrich.com Research in this area would focus on identifying readily available and recyclable chiral auxiliaries that provide high diastereoselectivity in the key cyclization step. researchgate.net

Exploration of Novel Reactivity Patterns for the Oxetane Core and its Substituents

The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, a feature that has been exploited in organic synthesis. beilstein-journals.org Future research should aim to uncover new reactivity patterns for this compound, focusing on the interplay between the oxetane core and its unique substituents.

Selective Ring-Opening : Investigations into the selective ring-opening of the oxetane, either by cleavage of the C2-O or C4-O bond, under various conditions (e.g., Lewis acids, Brønsted acids, nucleophiles) could lead to the synthesis of a diverse range of functionalized molecules. The influence of the 3-methoxy and 3-bromomethyl groups on the regioselectivity of this ring-opening is a key area for exploration.

Tandem Reactions : A particularly exciting avenue of research is the development of tandem reactions where the reactivity of the bromomethyl group is coupled with the ring-opening of the oxetane. For instance, an intramolecular reaction initiated by the displacement of the bromide could trigger a subsequent ring-opening cascade, leading to the formation of more complex heterocyclic systems in a single step.

Expansion of Applications in Advanced Organic Synthesis and Materials Design

The unique properties of the oxetane moiety, such as its ability to act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, make it an attractive building block in medicinal chemistry. nih.govnih.govnih.gov

Medicinal Chemistry : Future work should focus on incorporating the this compound scaffold into known drug molecules to assess its impact on biological activity, solubility, and metabolic stability. The reactive bromomethyl handle provides a convenient point for further derivatization and the introduction of pharmacophoric groups.

Materials Science : Oxetanes are known to undergo cationic ring-opening polymerization to produce polyethers. The presence of the methoxy (B1213986) group in this compound could influence the polymerization behavior and the properties of the resulting polymer. A related compound, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, has been investigated for use in UV-curable materials for applications such as 3D printing. mdpi.com This suggests that this compound and its derivatives could be valuable monomers for the creation of novel polymers with tailored properties, such as high thermal stability and specific optical characteristics.

Addressing Sustainability and Green Chemistry Principles in Synthetic Methodologies

Future synthetic work on this compound should prioritize the incorporation of green chemistry principles.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key goal. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic methods.

Use of Greener Reagents and Solvents : Research should focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. For example, the development of catalytic methods that can be performed in water or other green solvents would be a significant advancement.

Biocatalytic Routes : As mentioned earlier, biocatalysis offers a powerful and sustainable approach to the synthesis of chiral oxetanes. repec.orgresearchgate.netnih.gov Further development of enzymatic methods for the synthesis of this compound would align with the principles of green chemistry by utilizing renewable catalysts and operating under mild conditions.

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

- Toxicity : Limited data, but related brominated oxetanes show skin/eye irritation (GHS H315/H319). Avoid direct contact .

What mechanistic insights have been gained from studying the ring-opening reactions of this compound under varying catalytic conditions?

Advanced Research Question

Ring-opening reactions are critical for polymer synthesis. Acid-catalyzed conditions (e.g., H₂SO₄) protonate the oxetane oxygen, leading to carbocation formation at the methoxy-substituted carbon. Nucleophilic attack (e.g., by water or alcohols) yields diols or ethers. Base-catalyzed conditions (e.g., K₂CO₃) favor SN₂ pathways, cleaving the C-O bond adjacent to the bromomethyl group. Computational studies (DFT) suggest transition states with lower activation energies in acidic vs. basic media .

How can computational chemistry aid in predicting the reactivity and stability of this compound in complex reaction environments?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- Electrophilicity : The bromomethyl group has a high local electrophilicity index (ω = 3.5 eV), favoring nucleophilic attacks .

- Thermal Stability : Bond dissociation energy (BDE) for C-Br is ~65 kcal/mol, indicating moderate thermal stability below 100°C .

- Solvent Effects : Polar solvents stabilize transition states in SN₂ reactions, reducing activation barriers by 10–15% .

What role does this compound play in the synthesis of functionalized polymers, and how does its structure affect polymer properties?

Advanced Research Question

The compound serves as a crosslinking agent or monomer in polyoxetanes. Ring-opening polymerization (ROP) with initiators like BF₃·OEt₂ yields polymers with tunable glass transition temperatures (Tg = -20°C to 50°C) based on substituent rigidity. The methoxy group enhances solubility in polar solvents (e.g., THF), while bromomethyl enables post-polymerization modifications (e.g., click chemistry) .

What recent advancements have been made in utilizing this compound as a building block for bioactive molecule synthesis?

Advanced Research Question

Recent studies highlight its use in:

- Anticancer Agents : Derivatives with triazole linkages show IC₅₀ values < 10 µM against breast cancer cell lines (MCF-7) .

- Antibiotics : Coupling with β-lactams improves bacterial membrane penetration (MIC = 2 µg/mL for S. aureus) .

- Prodrug Design : Methoxy group hydrolysis in vivo releases active moieties with controlled pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.